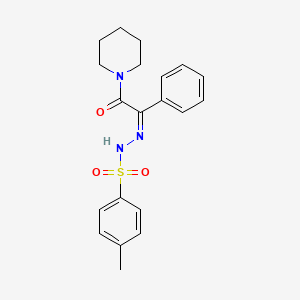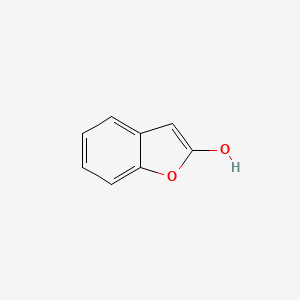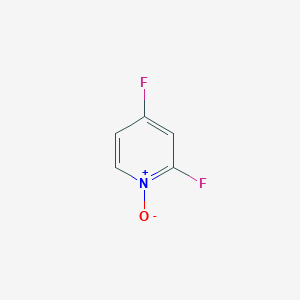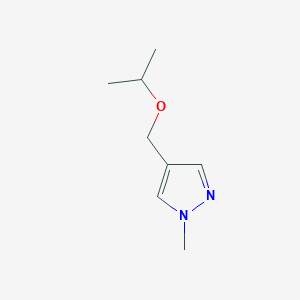
methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step introduces the Boc protecting group. The resulting intermediate is then reacted with methyl chloroformate to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (S)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
Uniqueness
Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the pyrazole ring and the Boc protecting group allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and drug development .
Eigenschaften
CAS-Nummer |
1454849-96-7 |
|---|---|
Molekularformel |
C13H21N3O4 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
methyl 2-methyl-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)15(4)8-9-7-10(11(17)19-6)16(5)14-9/h7H,8H2,1-6H3 |
InChI-Schlüssel |
XJCUZEUDFFTVPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B11824850.png)
![[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824852.png)

![1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11824863.png)


![4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone](/img/structure/B11824881.png)

![2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11824901.png)

![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
